Physicochemical properties of 5-(Trifluoroacetyl)thiophene-2-carboxylic acid
Physicochemical properties of 5-(Trifluoroacetyl)thiophene-2-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 5-(Trifluoroacetyl)thiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoroacetyl)thiophene-2-carboxylic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. As a bifunctional molecule, it incorporates a thiophene core, a carboxylic acid group, and an electron-withdrawing trifluoroacetyl moiety. This unique combination of functional groups imparts specific electronic and steric properties, making it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. A thorough understanding of its physicochemical properties is paramount for its effective utilization, enabling predictions of its behavior in various chemical and biological systems, from reaction kinetics to pharmacokinetic profiles. This guide provides a comprehensive analysis of its core properties, supported by established experimental protocols and theoretical considerations.
Molecular and Structural Data
The foundational step in characterizing any chemical entity is to establish its fundamental structural and molecular identity.
Identification
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Chemical Name: 5-(Trifluoroacetyl)thiophene-2-carboxylic acid
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Synonyms: 5-(2,2,2-Trifluoroacetyl)-2-thiophenecarboxylic Acid[1]
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Molecular Weight: 224.16 g/mol [2]
Chemical Structure
The structure consists of a central thiophene ring, substituted at the 2-position with a carboxylic acid group and at the 5-position with a trifluoroacetyl group. The strong electron-withdrawing nature of both substituents significantly influences the electron density of the thiophene ring.
Caption: Molecular structure of 5-(Trifluoroacetyl)thiophene-2-carboxylic acid.
Summary of Physicochemical Properties
This table provides a quick reference for the key physicochemical data of the compound. Experimentally determined values are prioritized; where unavailable, predicted values based on structurally similar compounds are provided for guidance.
| Property | Value / Expected Range | Significance |
| Melting Point | Expected >130 °C; requires experimental verification. | Indicator of purity and lattice energy. |
| Boiling Point | Decomposes before boiling. | Not applicable for this solid compound. |
| Solubility | Insoluble in water; Soluble in aqueous bases (NaOH, NaHCO₃) and polar organic solvents. | Crucial for formulation, reaction conditions, and bioavailability.[4] |
| pKa | Predicted ~3.0-3.5 (for carboxylic acid proton). | Governs ionization state, solubility, and receptor binding.[5] |
| Appearance | Likely a white to off-white crystalline solid. | Basic physical identification. |
Detailed Analysis and Experimental Determination
A deeper understanding requires not just knowing the values but also appreciating the experimental context in which they are determined.
Melting Point
The melting point is a fundamental thermal property indicating the purity of a crystalline solid. Pure compounds typically exhibit a sharp melting range of 0.5-1.0 °C, while impurities lead to a depressed and broader melting range.[6] For 5-(Trifluoroacetyl)thiophene-2-carboxylic acid, a relatively high melting point is expected due to intermolecular hydrogen bonding via the carboxylic acid groups and dipole-dipole interactions from the trifluoroacetyl moiety.
Field Insight: The presence of the trifluoroacetyl group can enhance crystal packing compared to a simple acetyl group, potentially leading to a higher melting point than that of 5-acetylthiophene-2-carboxylic acid (128-131 °C).[5]
Protocol for Melting Point Determination (Capillary Method): This is the standard pharmacopeial technique.[7]
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Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, crush coarse crystals using a mortar and pestle to ensure efficient and reproducible heat transfer.[7]
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Capillary Loading: Pack a small amount of the powdered sample into a thin glass capillary tube to a height of 2-3 mm.
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Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[8]
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Rapid Determination (Optional): Perform an initial rapid heating to find the approximate melting point.[6]
-
Accurate Determination: Cool the apparatus to at least 10 °C below the approximate melting point.[7] Begin heating at a slow, controlled rate of approximately 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes a clear liquid (final melting point). This range is the melting point of the sample.
Solubility
Solubility is a critical parameter in drug development, affecting absorption, distribution, and formulation. The "like dissolves like" principle is a useful guideline.[9] The molecule has a polar carboxylic acid head and a more non-polar trifluoromethylated thiophene body.
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Water: Expected to be poorly soluble due to the hydrophobic thiophene ring and trifluoromethyl group.
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Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): Expected to be soluble. The carboxylic acid will be deprotonated to form a highly polar and water-soluble carboxylate salt.[4][10] Solubility in NaHCO₃ specifically indicates a relatively strong acid.[4]
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Aqueous Acid (e.g., 5% HCl): Expected to be insoluble as the carboxylic acid will remain protonated.
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Organic Solvents: Expected to be soluble in polar organic solvents like ethanol, methanol, DMSO, and ethyl acetate, but less soluble in non-polar solvents like hexane.
Protocol for Qualitative Solubility Analysis:
-
Preparation: Add approximately 25 mg of the compound to a small test tube.[4]
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Solvent Addition: Add 0.75 mL of the test solvent (e.g., water, 5% NaOH, hexane) in portions.[4]
-
Mixing: Shake the tube vigorously for 60 seconds after each addition.[11]
-
Observation: Observe if the solid dissolves completely. If it dissolves in 5% NaOH, the result can be confirmed by re-acidifying the solution with 5% HCl to see if the original water-insoluble compound precipitates.[12]
Acidity (pKa)
The acid dissociation constant (pKa) quantifies the acidity of the carboxylic acid proton. This value is critical as it determines the charge state of the molecule at a given pH, which profoundly impacts its solubility, membrane permeability, and interaction with biological targets. The electron-withdrawing effects of both the trifluoroacetyl group and the thiophene ring are expected to increase the acidity (lower the pKa) of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2). The predicted pKa for the structurally similar 5-acetyl-thiophene-2-carboxylic acid is 2.95.[5]
Protocol for pKa Determination (Potentiometric Titration): This is a high-precision technique for determining pKa values.[13]
-
System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[14]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water with a co-solvent like methanol if necessary) to a known concentration (e.g., 1 mM).[14] To maintain constant ionic strength, a background electrolyte like KCl can be added.[14]
-
Titration Setup: Place the solution in a jacketed beaker under a nitrogen or argon atmosphere to exclude atmospheric CO₂.[15] Immerse the calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution by adding small, precise increments of a standardized, carbonate-free strong base (e.g., 0.1 M NaOH).[14]
-
Data Collection: Record the pH value after each addition of the titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point of the titration curve.[14] This point can be determined precisely from the inflection point of the first derivative of the curve.
Caption: Workflow for the systematic physicochemical characterization.
Spectroscopic Profile
Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its structure and providing insights into its electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic compounds in solution.[16] For sample preparation, 5-25 mg of the compound is typically dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and filtered into an NMR tube.
-
¹H NMR: The spectrum is expected to show three distinct signals:
-
A broad singlet in the 10-13 ppm region, characteristic of the acidic carboxylic acid proton.[17] This signal will disappear upon adding a drop of D₂O.
-
Two doublets in the aromatic region (likely 7.5-8.5 ppm), corresponding to the two coupled protons on the thiophene ring. The downfield shift is due to the deshielding effect of the adjacent electron-withdrawing groups.
-
-
¹³C NMR:
-
The carbonyl carbon of the carboxylic acid is expected between 160-180 ppm.[17]
-
The ketone carbonyl carbon will also be significantly downfield (>180 ppm), and its signal will likely appear as a quartet due to coupling with the three fluorine atoms.
-
Signals for the four carbons of the thiophene ring.
-
A quartet for the trifluoromethyl carbon, with a large one-bond C-F coupling constant.
-
-
¹⁹F NMR: A single sharp signal is expected, as all three fluorine atoms are chemically equivalent.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Solid samples are typically prepared as a KBr pellet or a Nujol mull.[18] For the KBr method, 1-2 mg of the sample is finely ground with ~100 mg of dry KBr powder and pressed into a transparent pellet.[19][20]
-
Key Expected Absorptions:
-
O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
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C=O Stretch (Ketone): A strong, sharp peak, likely at a slightly lower frequency than the acid carbonyl, around 1680-1700 cm⁻¹.
-
C-F Stretches: Strong, characteristic bands in the 1100-1300 cm⁻¹ region.
-
C-S Stretch: Weaker bands associated with the thiophene ring.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and elemental composition.
-
Molecular Ion (M⁺): A peak at m/z = 224, corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₇H₃F₃O₃S.
-
Major Fragmentation Pathways: Expect to see fragments corresponding to the loss of key functional groups, such as:
-
Loss of •OH (m/z = 207)
-
Loss of •COOH (m/z = 179)
-
Loss of •CF₃ (m/z = 155)
-
Conclusion
5-(Trifluoroacetyl)thiophene-2-carboxylic acid is a highly functionalized building block with distinct physicochemical properties driven by its acidic carboxyl group and strongly electron-withdrawing trifluoroacetyl substituent. Its predicted low pKa, poor aqueous solubility (except in basic media), and characteristic spectroscopic signatures provide a solid foundation for its application in research and development. The experimental protocols detailed in this guide offer a validated framework for researchers to confirm these properties, ensuring data integrity and facilitating the rational design of new molecules and materials.
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